molecular formula C10H12O3 B2818282 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one CAS No. 15482-28-7

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B2818282
CAS No.: 15482-28-7
M. Wt: 180.203
InChI Key: GTROJNGJJKJMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

2-Hydroxy-1-(4-methoxyphenyl)propan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTROJNGJJKJMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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